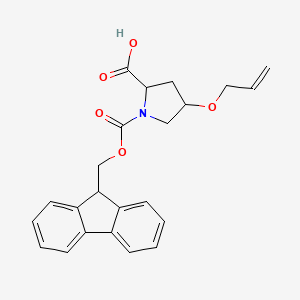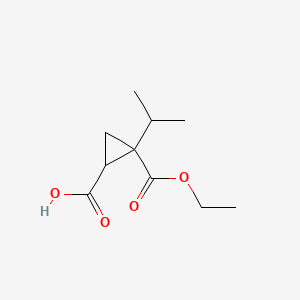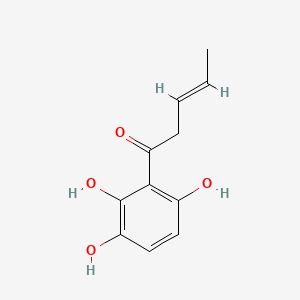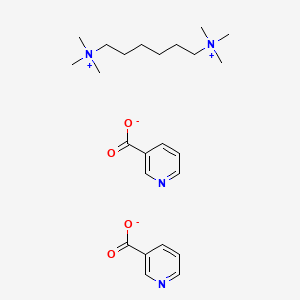![molecular formula C44H70O18 B12304483 Spirostan-12-one, 3-[[O-beta-D-glucopyranosyl-(1-->2)-O-[beta-D-xylopyranosyl-(1-->3)]-beta-D-glucopyranosyl]oxy]-, (3beta,5beta)- CAS No. 266998-23-6](/img/structure/B12304483.png)
Spirostan-12-one, 3-[[O-beta-D-glucopyranosyl-(1-->2)-O-[beta-D-xylopyranosyl-(1-->3)]-beta-D-glucopyranosyl]oxy]-, (3beta,5beta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spirostan-12-one, 3-[[O-beta-D-glucopyranosyl-(1–>2)-O-[beta-D-xylopyranosyl-(1–>3)]-beta-D-glucopyranosyl]oxy]-, (3beta,5beta)- is a complex steroidal saponin. Steroidal saponins are naturally occurring glycosides that have a steroid aglycone and one or more sugar moieties. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spirostan-12-one, 3-[[O-beta-D-glucopyranosyl-(1–>2)-O-[beta-D-xylopyranosyl-(1–>3)]-beta-D-glucopyranosyl]oxy]-, (3beta,5beta)- involves multiple steps, starting from a suitable steroidal precursor. The key steps include glycosylation reactions to attach the sugar moieties to the steroid backbone. The reaction conditions typically involve the use of glycosyl donors and acceptors, along with catalysts such as Lewis acids to facilitate the glycosylation process.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Spirostan-12-one, 3-[[O-beta-D-glucopyranosyl-(1–>2)-O-[beta-D-xylopyranosyl-(1–>3)]-beta-D-glucopyranosyl]oxy]-, (3beta,5beta)- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketone groups to hydroxyl groups.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Spirostan-12-one, 3-[[O-beta-D-glucopyranosyl-(1–>2)-O-[beta-D-xylopyranosyl-(1–>3)]-beta-D-glucopyranosyl]oxy]-, (3beta,5beta)- has several scientific research applications:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of complex glycosides.
Biology: Investigated for its role in cell signaling and interaction with cell membranes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Spirostan-12-one, 3-[[O-beta-D-glucopyranosyl-(1–>2)-O-[beta-D-xylopyranosyl-(1–>3)]-beta-D-glucopyranosyl]oxy]-, (3beta,5beta)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate signaling pathways, leading to various biological effects. For example, it may inhibit inflammatory pathways or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Diosgenin: Another steroidal saponin with similar biological activities.
Hecogenin: Known for its anti-inflammatory and antimicrobial properties.
Yamogenin: Exhibits anticancer and anti-inflammatory effects.
Uniqueness
Spirostan-12-one, 3-[[O-beta-D-glucopyranosyl-(1–>2)-O-[beta-D-xylopyranosyl-(1–>3)]-beta-D-glucopyranosyl]oxy]-, (3beta,5beta)- is unique due to its specific glycosylation pattern, which may confer distinct biological activities and enhance its solubility and bioavailability compared to other similar compounds.
Properties
CAS No. |
266998-23-6 |
|---|---|
Molecular Formula |
C44H70O18 |
Molecular Weight |
887.0 g/mol |
IUPAC Name |
(1R,2S,4S,6R,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one |
InChI |
InChI=1S/C44H70O18/c1-18-7-10-44(56-16-18)19(2)30-26(62-44)12-24-22-6-5-20-11-21(8-9-42(20,3)23(22)13-29(48)43(24,30)4)57-41-38(61-40-36(54)34(52)32(50)27(14-45)58-40)37(33(51)28(15-46)59-41)60-39-35(53)31(49)25(47)17-55-39/h18-28,30-41,45-47,49-54H,5-17H2,1-4H3/t18?,19-,20+,21-,22+,23-,24-,25+,26-,27+,28+,30-,31-,32+,33+,34-,35+,36+,37-,38+,39-,40-,41+,42-,43+,44+/m0/s1 |
InChI Key |
AADIIQJBIMAADJ-FPJHVOQKSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(C(=O)C[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)O[C@]19CCC(CO9)C |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(~{Z})-1-cyano-2-[4-[2-hydroxyethyl(methyl)amino]phenyl]ethenyl]benzenecarbonitrile](/img/structure/B12304445.png)




![5-[[[2-(4-Phenylmethoxyphenyl)cyclopropyl]amino]methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B12304471.png)





